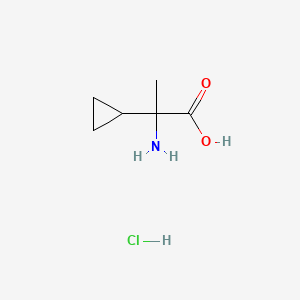
5-Amino-4-chloro-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-chloro-2-fluorobenzoic acid: is an aromatic compound with the molecular formula C7H5ClFNO2 It is characterized by the presence of amino, chloro, and fluoro substituents on a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-4-chloro-2-fluorobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 2-chloro-4-fluorobenzoic acid followed by reduction to introduce the amino group. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reducing agents like tin(II) chloride in hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps to enhance efficiency and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Amino-4-chloro-2-fluorobenzoic acid can undergo oxidation reactions, typically resulting in the formation of corresponding nitro or quinone derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like tin(II) chloride, sodium borohydride, or catalytic hydrogenation are frequently used.
Substitution: Reactions often involve nucleophiles such as sodium methoxide or ammonia under basic conditions.
Major Products:
Oxidation: Nitro or quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted benzoic acids with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
Chemistry: 5-Amino-4-chloro-2-fluorobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the development of drugs targeting specific enzymes or receptors due to its ability to interact with biological macromolecules.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers and resins with specific properties, such as enhanced thermal stability or chemical resistance .
Mechanism of Action
The mechanism of action of 5-Amino-4-chloro-2-fluorobenzoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of amino, chloro, and fluoro groups allows for diverse interactions with molecular targets, influencing pathways involved in cellular processes .
Comparison with Similar Compounds
- 2-Amino-4-fluorobenzoic acid
- 2-Amino-5-fluorobenzoic acid
- 5-Amino-2-chloro-4-fluorobenzoic acid
Comparison: 5-Amino-4-chloro-2-fluorobenzoic acid is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. Compared to 2-Amino-4-fluorobenzoic acid and 2-Amino-5-fluorobenzoic acid, the presence of the chloro group in the 5-position enhances its potential for nucleophilic substitution reactions. Additionally, the combination of amino, chloro, and fluoro groups provides a versatile platform for further functionalization and derivatization .
Properties
IUPAC Name |
5-amino-4-chloro-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2H,10H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSRABQCSOHYHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-Bromo-2,2-difluorobenzo[d][1,3]dioxol-5-amine](/img/structure/B582023.png)





